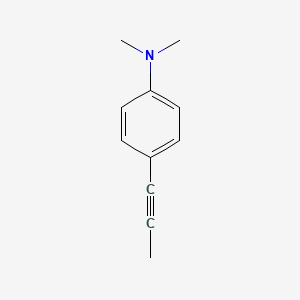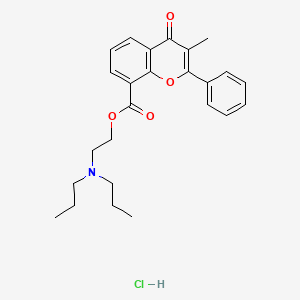
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride is a complex organic compound with the molecular formula C25H30ClNO4 and a molecular weight of 443.963 g/mol. This compound is known for its unique structural features, which include a chromene backbone and a dipropylazanium group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride typically involves multiple steps, starting with the preparation of the chromene backbone. The chromene structure is synthesized through a series of condensation reactions involving phenylacetic acid and salicylaldehyde. The resulting intermediate is then subjected to further reactions to introduce the methyl and oxo groups.
The final step involves the esterification of the chromene intermediate with dipropylazanium chloride under controlled conditions. This reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and substituted chromenes. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride involves its interaction with specific molecular targets and pathways. The chromene backbone allows the compound to interact with various enzymes and receptors, modulating their activity. The dipropylazanium group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-di(propan-2-yl)azanium chloride: Similar structure but with different alkyl groups.
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylammonium chloride: Similar structure but with different functional groups.
Uniqueness
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride is unique due to its specific combination of chromene and dipropylazanium groups. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
3468-05-1 |
|---|---|
Molecular Formula |
C25H30ClNO4 |
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-(dipropylamino)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H29NO4.ClH/c1-4-14-26(15-5-2)16-17-29-25(28)21-13-9-12-20-22(27)18(3)23(30-24(20)21)19-10-7-6-8-11-19;/h6-13H,4-5,14-17H2,1-3H3;1H |
InChI Key |
MAWACQRSRPBAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)
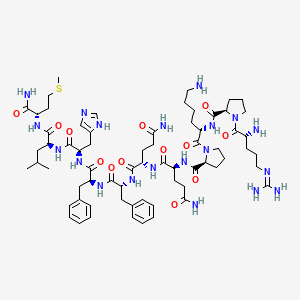

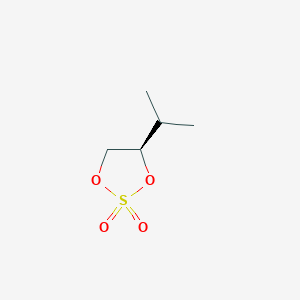

![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
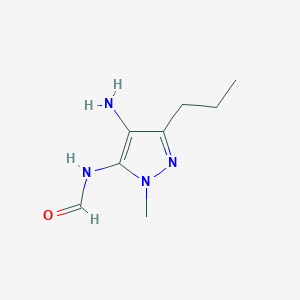
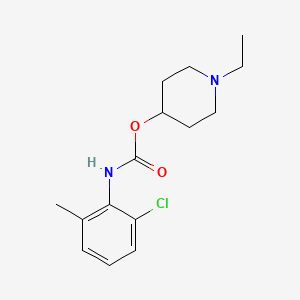
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

